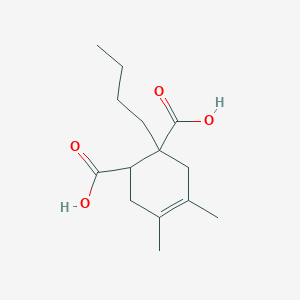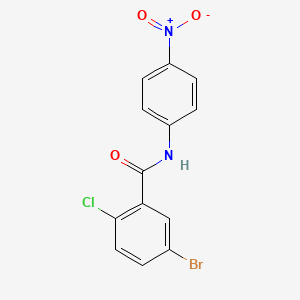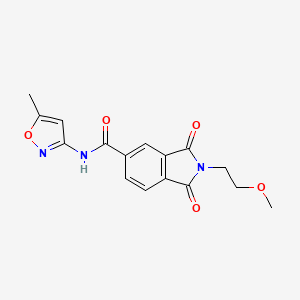
1-butyl-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid (BDMCDDA) is a chemical compound that has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
1-butyl-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid works by binding to metal ions, resulting in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of metal ions in a sample.
Biochemical and Physiological Effects:
1-butyl-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-butyl-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid is its high sensitivity and selectivity for metal ions. It also has a relatively simple synthesis method, making it easy to produce in large quantities. However, one of the limitations of 1-butyl-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid is its limited solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 1-butyl-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid. One area of interest is the development of new materials with enhanced optical and electronic properties using 1-butyl-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid as a building block. Another area of interest is the use of 1-butyl-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-butyl-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid.
Synthesemethoden
1-butyl-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid can be synthesized using a multi-step process involving the reaction of cyclohexanone with ethyl acetoacetate to form a diketone intermediate. This intermediate is then converted into the final product through a series of reactions involving butyl lithium, methyl iodide, and potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-butyl-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been studied for its potential use in the development of new materials with enhanced optical and electronic properties.
Eigenschaften
IUPAC Name |
1-butyl-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-4-5-6-14(13(17)18)8-10(3)9(2)7-11(14)12(15)16/h11H,4-8H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJBLAUONXKVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC(=C(CC1C(=O)O)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)phenyl]-8-quinolinesulfonamide](/img/structure/B5197030.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5197036.png)
![methyl 6-[(3aS*,6aR*)-2-oxo-3-(2-pyridinylmethyl)hexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]nicotinate](/img/structure/B5197038.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B5197043.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5197072.png)
![8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5197076.png)
![7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5197077.png)
![N-[2-(4-propylphenoxy)ethyl]-1-naphthamide](/img/structure/B5197083.png)




